Differentiation via Nintedanib Impurity 9 Designation: Purity Specification for Pharmaceutical Reference Standards
The compound is formally designated as Nintedanib impurity 9, which is a specific, quantifiable differentiator from its closest analog, the 4-aminobenzyl isomer (CAS: 94838-55-8). While the 4-aminobenzyl isomer serves as a general aniline derivative building block , the target compound is supplied as a reference standard with a minimum purity of 98%, as per supplier specifications, making it directly suitable for use in impurity profiling and method validation for the drug Nintedanib . This specific impurity identification is a definitive procurement criterion that generic aniline building blocks cannot fulfill.
| Evidence Dimension | Application as Pharmaceutical Impurity Standard |
|---|---|
| Target Compound Data | Designated as Nintedanib impurity 9; Purity ≥98% |
| Comparator Or Baseline | 4-[(N-Boc)aminomethyl]aniline (CAS: 94838-55-8) |
| Quantified Difference | Target compound is a specific, regulated impurity reference; comparator is a general-purpose building block |
| Conditions | Supplier specification (MedChemExpress, ChemScene) |
Why This Matters
This designation defines a specific procurement use case (analytical reference standard) that the comparator cannot satisfy, driving targeted sourcing decisions.
